Benzothiazepine analog 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N2O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C23H22N2O2S/c1-3-24(4-2)23(26)27-21-19-14-10-16-25(19)18-13-8-9-15-20(18)28-22(21)17-11-6-5-7-12-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
LEFJQLQZGXZKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzothiazepine Analogs
Conventional Synthetic Approaches
The construction of the core benzothiazepine (B8601423) structure, from which analog 2 is derived, typically involves well-established, conventional synthetic strategies. These methods often employ multiple steps and rely on key cyclization reactions to form the characteristic seven-membered ring.
Multistep Synthesis
The synthesis of the parent scaffold for Benzothiazepine analog 2 is a multistep process. scirp.org A versatile and widely used approach involves a two-step sequence. scirp.org The initial step is a Knoevenagel condensation, followed by a cyclization reaction that incorporates the thiol and amine functionalities. scirp.org
This multistep strategy allows for the synthesis of a variety of benzothiazepine analogs by modifying the initial starting materials. scirp.org For instance, substitutions on the benzaldehyde (B42025) or the 1,3-indanedione used in the Knoevenagel condensation, or on the o-aminothiophenol used in the cyclization step, lead to a diverse range of final products. scirp.org
The synthesis of this compound itself represents a further chemical transformation of its parent thioether analog. scirp.org The parent compound, 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one (analog 1), is first synthesized and isolated. researchgate.net Subsequently, a targeted oxidation of the sulfur atom in the thiazepine ring yields the corresponding sulfone, which is designated as this compound. scirp.orgscirp.org This oxidation is a critical final step in the specific synthesis of this analog. scirp.org
Cyclization Reactions
Cyclization reactions are fundamental to the formation of the benzothiazepine ring system. Various strategies have been developed, often involving the reaction of a binucleophilic agent, such as o-aminothiophenol, with a suitable electrophilic partner.
A common and widely studied method for the synthesis of 1,5-benzothiazepines is the acid- or base-catalyzed condensation reaction between o-aminothiophenol and chalcones (1,3-diaryl-2-propen-1-ones). idrblab.netnih.gov This reaction proceeds through a domino sequence, typically initiated by a Michael addition of the thiol group to the α,β-unsaturated system of the chalcone (B49325). idrblab.net This is followed by an intramolecular cyclization involving the amino group and the carbonyl carbon, leading to the formation of the seven-membered dihydro-1,5-benzothiazepine ring. idrblab.net The reaction conditions can be tuned to optimize the yield of the desired product.
The principle of reacting o-aminothiophenol with an α,β-unsaturated carbonyl system extends beyond simple chalcones. The synthesis of the parent scaffold for this compound utilizes 2-benzylidine-1,3-indanedione as the electrophilic partner. scirp.orgscirp.org This compound, while not a chalcone, possesses the requisite α,β-unsaturated ketone functionality necessary for the key cyclization reaction.
The synthesis of 2-benzylidine-1,3-indanedione is achieved through a Knoevenagel condensation of benzaldehyde and 1,3-indanedione, often catalyzed by piperidine (B6355638) in refluxing ethanol. scirp.orgscirp.org This intermediate is then reacted with o-aminothiophenol to construct the tetracyclic benzothiazepine core. scirp.org The versatility of this approach is demonstrated by the successful synthesis of various analogs using substituted benzaldehydes or substituted 2-aminothiophenols. scirp.orgscirp.org
Table 1: Synthesis of Benzothiazepine Analogs via Reaction of Substituted 2-benzylidine-1,3-indanediones with o-aminothiophenols scirp.orgscirp.org
| Analog | Substituent on Benzaldehyde | Substituent on o-aminothiophenol | Yield (%) |
| 1 | H | H | 51 |
| 4 | H | 2,3-dichloro | - |
| 5 | H | 2,3-dimethoxy | - |
| 6 | 4-methoxy | H | - |
| 7 | 3-trifluoromethyl | H | 54 |
| 13 | H | 7-methoxy | - |
| 14 | H | 8-methoxy | 32 |
The key reaction that forms the benzothiazepine ring in the synthesis of the precursor to analog 2 is a sequential intermolecular thio-Michael addition followed by an intramolecular imine formation. scirp.orgscirp.org This domino process is a cornerstone of this synthetic strategy.
In the first step, the nucleophilic sulfur atom of o-aminothiophenol attacks the β-carbon of the α,β-unsaturated carbonyl system of 2-benzylidine-1,3-indanedione. scirp.orgidrblab.net This conjugate addition, or thio-Michael reaction, results in a transient intermediate. idrblab.net
Following the thio-Michael addition, the amino group of the o-aminothiophenol moiety is positioned to react with the carbonyl group of the indanedione portion of the intermediate. scirp.orgscirp.org This intramolecular reaction leads to the formation of an imine, which completes the cyclization and yields the stable 5,11-dihydro-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one scaffold. scirp.orgscirp.org The reaction is typically carried out at room temperature in a solvent mixture such as benzene (B151609) and acetic acid. scirp.org
Beyond the specific thio-Michael/imine formation sequence, various other intramolecular cyclization techniques are employed in the broader synthesis of benzothiazepine analogs. These methods often involve the pre-formation of a key intermediate containing both the nucleophilic and electrophilic centers required for ring closure.
In the context of this compound, the crucial cyclization is the intramolecular imine formation that follows the initial intermolecular thio-Michael addition, efficiently constructing the complex tetracyclic core in a single pot. scirp.org
Specific Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of its direct precursor, 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one (analog 1). scirp.orgscirp.org
The parent thioether (analog 1) is treated with 30% hydrogen peroxide in acetic acid. scirp.org The reaction mixture is heated, leading to the oxidation of the thioether to a sulfone. scirp.org This transformation yields 5,11-dihydro-10,10-dioxide-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one, which is this compound. scirp.org The product is isolated as a yellow solid. scirp.org
Table 2: Research Findings on the Synthesis of this compound scirp.org
| Reactant | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one (Analog 1) | 30% Hydrogen Peroxide | Acetic Acid | 85°C, 2 hours | 5,11-dihydro-10,10-dioxide-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.scirp.orgthiazepin-12-one (Analog 2) | 43 |
Use of Various Precursors
The structural foundation of benzothiazepine analogs is assembled from various starting materials. Among the most versatile precursors are substituted chalcones and indan-1,3-diones, which offer distinct pathways to the target heterocyclic system.
Substituted Chalcones: The most prevalent method for synthesizing 1,5-benzothiazepine (B1259763) analogs involves the condensation reaction between substituted chalcones (1,3-diaryl-2-propen-1-ones) and 2-aminothiophenol (B119425). nih.govresearchgate.netdntb.gov.uaresearchgate.net This reaction is typically catalyzed by acids or bases and proceeds via a Michael addition of the thiol group to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the seven-membered thiazepine ring. frontiersin.org The wide availability of diverse substituted chalcones allows for the generation of a large library of benzothiazepine analogs with various substitution patterns on the aryl rings.
Indan-1,3-diones: A versatile synthetic strategy for producing novel 5,11-dihydro-12H-benzo[b]indeno[1,2-e] jksus.orgrsc.orgthiazepin-12-one analogs utilizes indan-1,3-diones as key precursors. nih.govacs.org The process begins with a Knoevenagel condensation of an indan-1,3-dione with a substituted benzaldehyde to form a 2-benzylideneindan-1,3-dione intermediate. nih.govacs.org Subsequent reaction of this intermediate with a 2-aminothiophenol proceeds through a sequential thio-Michael addition and an intramolecular imine formation to yield the target polycyclic benzothiazepine structure. nih.govacs.org This approach allows for structural diversity at three key regions of the final molecule. nih.gov
Modern and Green Synthesis Techniques
In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally benign, and sustainable methods for the synthesis of benzothiazepine analogs. These modern techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazepines. The application of microwave irradiation significantly reduces reaction times from hours to mere minutes and often improves yields. rsc.org For instance, the condensation of 2-aminothiophenol with various chalcones can be efficiently carried out in an open vessel using a catalytic amount of glacial acetic acid in a mediator like N,N-dimethylformamide (DMF) or in a greener medium like glycerol. Solvent-free syntheses on solid supports, such as silica (B1680970) sulfuric acid, have also been successfully performed under microwave irradiation, further enhancing the environmental credentials of this method. rsc.org
Table 1: Comparison of Microwave-Aided vs. Conventional Synthesis of 1,5-Benzothiazepines
| Precursors | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Chalcones | Reflux in acetic acid (hours) | 59-65% | Silica sulfuric acid, solvent-free (1 min) | 82-89% | rsc.org |
| 2-Aminothiophenol + Chalcones | Oil-bath heating (2.5 min, 120°C) | 36% | DMF, glacial acetic acid (2.5 min) | 82% | |
| 2-Propen-1-ones + 2-Aminothiophenol | Not specified | Not specified | Glycerol (3-4 min, 120°C) | Good to excellent |
The use of ultrasonic irradiation provides another efficient and green alternative for the synthesis of 1,5-benzothiazepine analogs. Sonication promotes the reaction between α,β-unsaturated ketones and 2-aminothiophenol, leading to high yields in shorter reaction times under mild conditions. This method often simplifies the work-up procedure, with products purified by non-chromatographic methods. The synthesis can be performed using a small amount of DMF with a catalytic amount of acetic acid at 45–50°C. Furthermore, combining ultrasonic irradiation with green solvents like polyethylene (B3416737) glycol (PEG-400) offers an eco-friendly protocol with mild reaction conditions. Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) has also been employed as a catalyst under ultrasonic conditions. researchgate.net
Table 2: Examples of Ultrasonic Synthesis of 1,5-Benzothiazepines
| Precursors | Catalyst/Medium | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated ketones + 2-Aminothiophenol | Acetic acid/DMF | 45-50°C | Not specified | High | |
| Chalcones + 2-Aminothiophenol | PEG-400 | Room Temp | Not specified | 86-93% | |
| Chalcones + o-Aminothiophenol | Ferrous sulfate (B86663) | 40°C | Not specified | Excellent | |
| Chalcones + o-Aminothiophenol | Ceric Ammonium Nitrate (CAN) | Not specified | Not specified | Good | researchgate.net |
Catalysis plays a pivotal role in the development of sustainable synthetic routes to benzothiazepines. Both heterogeneous and novel media-based catalytic systems have been explored to enhance reaction efficiency and facilitate catalyst recovery and reuse.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability.
H-ferrierite zeolite: This acidic zeolite has been utilized as an effective and reusable heterogeneous catalyst for the reaction between various chalcones and 2-aminothiophenol. nih.gov The synthesis can be conducted under solvent-free conditions at elevated temperatures (100°C), affording 1,5-benzothiazepine derivatives in high purity and good yields with reaction times as short as 8–15 minutes. nih.gov The catalyst can be easily recovered by filtration and reused. nih.gov
CuO nanocatalytic framework: Copper oxide (CuO) nanoparticles have been identified as an efficient catalyst for the synthesis of 1,5-benzothiazepine derivatives. A study reported the preparation of these compounds through the condensation of substituted chalcones and 2-aminothiophenol in the presence of a CuO nanocatalytic framework, which facilitates the necessary ring expansion and cyclization. While specific details on benzothiazepine synthesis are emerging, CuO and other copper-based nanocatalysts are well-documented in catalyzing the formation of C-N bonds in other nitrogen-containing heterocycles, such as benzodiazepines and benzimidazoles, highlighting their potential in this area. jksus.org
Polyethylene glycol (PEG), particularly PEG-400, has been successfully employed as a green, non-toxic, and recyclable reaction medium and promoter for the synthesis of 1,5-benzothiazepines. The reaction of chalcones with 2-aminothiophenol in PEG-400 proceeds efficiently, often at room temperature or slightly elevated temperatures (60-65°C). This method can yield excellent results, with some protocols reporting yields of over 95% in less than an hour when combined with a catalyst like bleaching clay. The use of PEG-400 can be combined with ultrasonic irradiation to further enhance reaction rates. A significant advantage is the ability to recover and reuse the PEG-400 for several cycles with minimal loss of efficiency.
Table 3: PEG-400 Mediated Synthesis of 1,5-Benzothiazepine Derivatives
| Precursors | Catalyst/Co-reagent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Chalcone + o-Aminothiophenol | PEG-400 (as medium and promoter) | Ultrasonic irradiation, rt | Not specified | 93% | |
| Substituted 2'-hydroxy chalcone + 2-Amino-4-methylbenzenethiol | Bleaching earth/PEG-400 | 60-65°C | 55 min | >95% | |
| 2-Propen-1-ones + 2-Aminothiophenol | PEG-400 | Not specified | Not specified | Good |
Catalytic Approaches
Acidic and Basic Catalysis (e.g., zinc acetate (B1210297), ferrous sulphate)
Catalysis plays a pivotal role in the synthesis of benzothiazepine analogs, particularly in the key cyclocondensation reaction between 2-aminothiophenol and α,β-unsaturated carbonyl compounds, such as chalcones. researchgate.net Both acidic and basic catalysts are employed to facilitate this transformation, often enhancing reaction rates and improving yields.
Acid-catalyzed reactions are widely reported for producing 1,4- and 1,5-benzothiazepines in good yields. researchgate.netderpharmachemica.com Various Lewis acids have proven effective. For instance, H-ferrierite zeolite, a reusable heterogeneous catalyst, has been used in solvent-free conditions. nih.govresearchgate.net Other acidic catalysts include zirconium oxychloride and cerium (IV) ammonium nitrate (CAN), which can be used under ultrasonic irradiation to afford 2,4-disubstituted 1,5-benzothiazepine analogs. nih.govresearchgate.net While specific use of ferrous sulfate is not extensively detailed in this context, the efficacy of other iron-based catalysts like FeCl₃ in related C-S bond formations suggests that various iron salts can potentially serve as effective Lewis acid catalysts. nih.gov
Zinc acetate is a frequently cited eco-friendly and efficient catalyst for the synthesis of 1,5-benzothiazepine derivatives. researchgate.netjgtps.com It is particularly effective in solvent-free, microwave-assisted cyclo-condensation reactions of 2-aminothiophenol with 1,3-substituted-prop-2-en-1-ones. researchgate.netacademicjournals.org This method offers significant advantages over conventional heating, including shorter reaction times and improved yields. academicjournals.org A simple, solvent-free synthesis of 2,3-dihydro-1,5-benzothiazepines also utilizes zinc acetate as a catalyst with silica gel as a solid support. rjpbcs.com
Basic catalysts are also utilized, sometimes for the synthesis of the precursor chalcones or in the main cyclization step. researchgate.net For example, a combination of bleaching earth clay (pH 12.5) and polyethylene glycol-400 (PEG-400) provides a green and efficient medium for the cyclization, yielding over 95% of the product in under an hour. mdpi.comnih.gov
| Method | Catalyst | Conditions | Typical Reaction Time | Reported Yields |
|---|---|---|---|---|
| Conventional | Zinc Acetate | Reflux in Ethanol | 6-8 hours | 60-75% |
| Microwave-Assisted | Zinc Acetate | Solvent-free | 2-4 minutes | 70-88% |
Structural Modification and Derivatization Strategies
The benzothiazepine scaffold is a privileged structure that allows for extensive modification to create a library of derivatives. These modifications are typically aimed at altering the molecule's chemical and physical properties.
Introduction of Heterocyclic Substituents
Incorporating other heterocyclic rings onto the benzothiazepine core is a common strategy to generate novel analogs. researchgate.net The nature and position of the attached heterocycle can significantly influence the resulting compound's properties. researchgate.net For example, the introduction of a 2-thienyl group has been reported to be beneficial for enhancing biological activity. researchgate.net
Researchers have successfully synthesized benzothiazepine analogs bearing various heterocyclic moieties. Lokeshwari and co-workers reported the synthesis of furan-attached 1,4-benzothiazepines from chalcone intermediates under acidic conditions. nih.gov In other work, novel tetrazole-containing 1,5-benzothiazepines were synthesized through a multi-step process involving the conversion of a nitro group to an amino group, followed by a reaction with triethyl orthoformate and sodium azide. jchemlett.com Furthermore, curcumin-inspired benzothiazepane derivatives have been modified with various (hetero)aromatic rings to explore their therapeutic potential. researchgate.net
| Heterocyclic Substituent | Point of Attachment/Context | Reference |
|---|---|---|
| Furan | Attached to the 1,4-benzothiazepine ring | nih.gov |
| Thiophene | Introduction of a 2-thienyl group noted as beneficial | researchgate.net |
| Tetrazole | Synthesized from a precursor amino-benzothiazepine | jchemlett.com |
| Indole | Synthesis of 2-indolyl-1,5-benzothiazepanes | nih.gov |
| Pyrazole | Synthesized via multi-component cyclo-condensation | researchgate.net |
| Isoxazole | Synthesized via multi-component cyclo-condensation | researchgate.net |
Aromatic Ring Substitutions
Substitution on the aromatic rings of the benzothiazepine nucleus is a fundamental derivatization strategy. Substituents can be introduced on the fused benzene ring or on any pendant aromatic groups, such as those at the 2- and 4-positions of the thiazepine ring. scirp.org The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly influence the reactivity and properties of the entire molecule. libretexts.org
For instance, in an effort to improve upon the properties of diltiazem (B1670644), derivatives with halogen substituents (e.g., 8-chloro) on the fused benzene ring were synthesized. nih.gov Other common substitutions on the phenyl rings include methoxy (B1213986) (OMe) and nitro (NO₂) groups. researchgate.netjchemlett.com These substitutions are readily achieved by using appropriately substituted starting materials, such as substituted benzaldehydes or 2-aminothiophenols, in the initial synthesis. scirp.org The ability to easily vary these aromatic substituents makes this a powerful tool for developing a wide range of analogs.
Oxidation at Sulfur Atom (e.g., sulfone, sulfoxide (B87167) derivatives)
The sulfur atom within the thiazepine ring offers a reactive site for chemical transformation, most notably oxidation. scirp.org This process yields the corresponding sulfoxide and sulfone derivatives, which can have markedly different properties from the parent sulfide. semanticscholar.orgresearchgate.net The oxidation must often be chemoselective to avoid altering other sensitive parts of the molecule, such as double bonds or other heteroatoms. semanticscholar.org
Dioxiranes, such as dimethyldioxirane, have been identified as highly effective reagents for the chemoselective oxidation of the sulfur atom in 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. semanticscholar.orgresearchgate.net Depending on the amount of the oxidant used, either the sulfoxide or the sulfone can be selectively prepared. semanticscholar.orgresearchgate.net Hydrogen peroxide (H₂O₂) is another common and green oxidant, often used in combination with various catalysts to control the oxidation state. organic-chemistry.orgorganic-chemistry.org For example, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide promotes the formation of sulfones. organic-chemistry.org The choice of oxidizing agent and reaction conditions is crucial for selectively targeting the sulfur atom and achieving the desired oxidation level. organic-chemistry.orgjchemrev.com
| Oxidizing Agent/System | Primary Product | Key Features | Reference |
|---|---|---|---|
| Dimethyldioxirane (DMD) | Sulfoxide or Sulfone | Chemoselective; product depends on stoichiometry. | semanticscholar.orgresearchgate.net |
| H₂O₂ / Tantalum Carbide | Sulfoxide | Catalytic, high yield. | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | Catalytic, efficient for full oxidation. | organic-chemistry.org |
| H₂O₂ / Triflic Acid | Sulfoxide | Versatile system, prevents overoxidation. | organic-chemistry.org |
| Selectfluor | Sulfone | Uses H₂O as an oxygen source, eco-friendly. | organic-chemistry.org |
Incorporation of Functional Groups
The introduction of various functional groups is a broad strategy that encompasses many specific chemical transformations to fine-tune the molecular properties of benzothiazepine analogs. nih.gov This approach aims to append functionalities that can participate in new interactions or alter characteristics like solubility and electronic distribution.
A wide range of functional groups has been successfully incorporated into the benzothiazepine framework. These include:
Amine groups (-NH₂): Often introduced by the reduction of a nitro group (-NO₂), which can be incorporated via aromatic nitration. The resulting amino group provides a handle for further derivatization. jchemlett.comlibretexts.org
Phosphonate groups: Phosphonomethylbenzothiazepine derivatives have been synthesized via S-alkylation followed by cyclodehydration. rsc.org
Amide and Urea groups: These functionalities have been incorporated into derivatives, for example, in analogs of the marine natural product thiaplakortone. mdpi.com
Hydroxyl groups (-OH): Chalcone precursors bearing hydroxyl groups can be used to synthesize hydroxylated benzothiazepines. researchgate.net
These modifications, along with the strategies discussed in the preceding sections, highlight the chemical tractability of the benzothiazepine scaffold for creating diverse and complex molecules. nih.govopenmedicinalchemistryjournal.com
Preclinical Pharmacological and Biological Evaluation of Benzothiazepine Analogs
In Vitro Studies
The in vitro evaluation of benzothiazepine (B8601423) analogs provides the foundational data for understanding their biological activities at a cellular level. These studies are critical for identifying promising candidates for further preclinical development.
Cell-Based Assays
Cell-based assays are instrumental in determining the cytotoxic, antimicrobial, and anti-inflammatory potential of newly synthesized compounds.
The anticancer potential of various benzothiazepine derivatives has been investigated against a panel of human cancer cell lines. While specific data for a compound universally designated as "analog 2" is not available across all cell lines, studies on other numbered analogs demonstrate significant cytotoxic activity.
For instance, a series of 1,5-benzothiazepine (B1259763) derivatives showed varied efficacy against several cancer cell lines. A 1,5-Benzothiazepine derivative (76) was reported to be effective against MCF-7 (breast cancer), DU-145 (prostate cancer), and HT-29 (colon cancer) cell lines, with IC50 values of 27 µg/mL, 16 µg/mL, and 28 µg/mL, respectively. nih.gov Another study on fluorinated-1,5-benzothiazepines identified a compound, designated as compound 4, which exhibited good activity with GI50 values less than 10 μg/mL against lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3) cancer cell lines. chemrevlett.com
In a separate investigation using a polyethylene (B3416737) glycol-400-mediated synthesis, a compound labeled 2c emerged as the most potent cytotoxic agent against the Hep G-2 liver cancer cell line, with an IC50 of 3.29 ± 0.15 µM. mdpi.com The same study found that in the DU-145 prostate cancer cell line, the synthesized compounds displayed IC50 ranges from 15.42 ± 0.16 to 41.34 ± 0.12 µM. mdpi.com Furthermore, a 1,4-benzothiazepine derivative (67) showed inhibitory activity against HeLa, A549, HT29, and MCF-7 cell lines with IC50 values of 1.48 µM, 1.94 µM, 1.52 µM, and 1.47 µM, respectively. nih.gov
Table 1: Anticancer Activity of Benzothiazepine Analogs
| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Reference |
|---|---|---|---|---|
| Derivative 76 | MCF-7 | Breast Cancer | 27 µg/mL | nih.gov |
| Derivative 76 | DU-145 | Prostate Cancer | 16 µg/mL | nih.gov |
| Derivative 76 | HT-29 | Colon Cancer | 28 µg/mL | nih.gov |
| Compound 4 | A549 | Lung Cancer | <10 µg/mL | chemrevlett.com |
| Compound 4 | MCF-7 | Breast Cancer | <10 µg/mL | chemrevlett.com |
| Compound 4 | Hep G-2 | Liver Cancer | <10 µg/mL | chemrevlett.com |
| Compound 4 | PC-3 | Prostate Cancer | <10 µg/mL | chemrevlett.com |
| Compound 2c | Hep G-2 | Liver Cancer | 3.29 ± 0.15 µM | mdpi.com |
| Derivative 67 | A549 | Lung Cancer | 1.94 µM | nih.gov |
| Derivative 67 | HT-29 | Colon Cancer | 1.52 µM | nih.gov |
| Derivative 67 | MCF-7 | Breast Cancer | 1.47 µM | nih.gov |
The antimicrobial properties of benzothiazepine derivatives have been a subject of considerable research. A specific 1,5-benzothiazepine derivative, designated as compound 2, demonstrated notable antimicrobial activity. derpharmachemica.com This compound exhibited excellent antifungal activity, with Minimum Inhibitory Concentration (MIC) values between 2–6 μg/mL and Minimum Fungicidal Concentration (MFC) values of 10–14 μg/mL against C. neoformans. derpharmachemica.comderpharmachemica.com This potency was reported to be 32–64 times more effective than the reference drugs. derpharmachemica.com Moreover, compound 2 showed equipotent antibacterial activity against E. coli and S. aureus with an MIC of 40μg/mL when compared to ciprofloxacin. derpharmachemica.comderpharmachemica.com
Other analogs have also shown significant antimicrobial effects. A 1,4-benzothiazepine containing a 1,3,4-oxadiazole (B1194373) moiety was found to inhibit the growth of Pseudomonas aeruginosa at an MIC of 62.5 μg/mL. nih.gov In another study, a fluorinated benzothiazepine, BT6, showed superior antimicrobial activity against several strains with an MIC of 0.4 µg/mL, and an MIC of 0.8 µg/mL against Escherichia coli. researchgate.net
Table 2: Antimicrobial Activity of Benzothiazepine Analogs
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 2 | C. neoformans | Antifungal | 2-6 | derpharmachemica.comderpharmachemica.com |
| Compound 2 | E. coli | Antibacterial | 40 | derpharmachemica.comderpharmachemica.com |
| Compound 2 | S. aureus | Antibacterial | 40 | derpharmachemica.comderpharmachemica.com |
| BT6 | Various Bacteria/Fungi | Antimicrobial | 0.4 | researchgate.net |
| BT6 | E. coli | Antibacterial | 0.8 | researchgate.net |
| Derivative 71 | P. aeruginosa | Antibacterial | 62.5 | nih.gov |
No specific data regarding the antitubercular activity of a designated "Benzothiazepine analog 2" was found in the reviewed literature.
The anti-inflammatory properties of benzothiazepine analogs have been evaluated through various in vitro and in vivo models. A study on a series of 1,5-benzothiazepine derivatives (4a–g) screened for in vivo anti-inflammatory activity showed that compounds 4c, 4d, and 4g exhibited significant effects. ijirset.com Compound 4d, which has a chloro-substitution, demonstrated the highest activity with a 10.89% inhibition in a rat paw edema model, which was comparable to the standard drug diclofenac (B195802) (14.21% inhibition). ijirset.com Other compounds, such as 4, 5, and 6, also showed significant anti-inflammatory activity when compared to diclofenac. derpharmachemica.comderpharmachemica.com
Table 3: Anti-Inflammatory Activity of Benzothiazepine Analogs
| Compound | Assay Model | % Inhibition | Reference |
|---|---|---|---|
| Compound 4d | Rat Paw Edema | 10.89 | ijirset.com |
| Compound 4c | Rat Paw Edema | 6.52 | ijirset.com |
| Compound 4g | Rat Paw Edema | 6.14 | ijirset.com |
| Diclofenac (Standard) | Rat Paw Edema | 14.21 | ijirset.com |
The antioxidant capacity of benzothiazepine analogs has been assessed using multiple standard assays. A series of 1,5-benzothiazepin-4(5H)-one derivatives (8a-8g) were evaluated for their ability to scavenge free radicals. growingscience.comresearchgate.net While these compounds showed low activity in the DPPH assay compared to the standard butylated hydroxytoluene (BHT), they demonstrated excellent free-radical scavenging in the metal ion-chelating assay. growingscience.comresearchgate.net Specifically, the IC50 values for metal chelation ranged from 39.59 µg/mL for compound 8d to 105.60 µg/mL for 8c, which was significantly more potent than BHT (IC50 = 213.45 µg/mL). growingscience.com
In the nitric oxide (NO) radical scavenging assay, compounds 8f and 8g were found to be more potent than BHT at concentrations of 20-100 µg/mL. growingscience.comresearchgate.net Another study highlighted compounds 23 and 24, which also showed excellent nitric oxide radical scavenging properties and free-radical scavenging in the metal ion-chelating assay at the same concentration range. derpharmachemica.comderpharmachemica.com
Table 4: Antioxidant Activity of Benzothiazepine Analogs
| Compound | Assay Type | IC50 Value (µg/mL) | Potency vs. BHT | Reference |
|---|---|---|---|---|
| 8d | Metal Ion-Chelating | 39.59 | More Potent | growingscience.com |
| 8c | Metal Ion-Chelating | 105.60 | More Potent | growingscience.com |
| BHT (Standard) | Metal Ion-Chelating | 213.45 | - | growingscience.com |
| 8a-8g | DPPH | 136.36 - 661.03 | Less Potent | growingscience.com |
| BHT (Standard) | DPPH | 10.87 | - | growingscience.com |
| 8f, 8g, 23, 24 | Nitric Oxide (NO) Scavenging | N/A (Active at 20-100 µg/mL) | More Potent | derpharmachemica.comderpharmachemica.comgrowingscience.comjocpr.com |
Data on hydroxyl radical (OH-) scavenging for a specific "this compound" was not prominently featured in the provided search results.
The inhibition of new blood vessel formation, or angiogenesis, is a key strategy in cancer therapy. Several 1,5-benzothiazepin-4-(5H)-one derivatives have demonstrated potent anti-angiogenic properties. A series of compounds (9a-9e) all exhibited very good inhibition of capillary proliferation in a shell-less chick embryo chorioallantoic membrane (CAM) assay. jocpr.com Similarly, in another study, compounds 8b, 8d, 8e, 8f, and 8g were also found to reduce the proliferation of microvessels in the CAM model, supporting their anti-angiogenic activity. growingscience.comresearchgate.net The synthesis of these novel compounds has been highlighted as a promising avenue for developing agents with potent anti-angiogenic and antioxidant activities. derpharmachemica.comderpharmachemica.com
Tyrosinase Inhibitory Activity
This compound, identified as 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] chemrevlett.comnih.govthiazepine, has demonstrated notable inhibitory activity against mushroom tyrosinase. nih.govacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net In a series of fourteen synthesized 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) analogs, this compound emerged as the most potent inhibitor. nih.govacs.org
The inhibitory concentration (IC₅₀) of this compound was determined to be 1.21 µM. nih.govacs.org This level of activity is significantly more potent than the standard reference, kojic acid, which has an IC₅₀ of 16.69 µM. nih.govacs.orgresearchgate.netnih.govresearchgate.net Kinetic analysis of the inhibition mechanism revealed that this compound acts as a mixed-type inhibitor of tyrosinase, with a determined inhibition constant (Kᵢ) of 1.01 µM. acs.orgresearchgate.netnih.govresearchgate.net The structure-activity relationship analysis suggested that the presence of methoxy (B1213986) groups at the meta and para positions of one phenyl ring, combined with a p-tolyl substitution on the other phenyl ring, contributed to its high inhibitory potency. nih.gov
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | Chemical Name | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference Standard (Kojic Acid) IC₅₀ (µM) |
|---|---|---|---|---|---|
| Analog 2 | 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] chemrevlett.comnih.govthiazepine | 1.21 | Mixed-type | 1.01 | 16.69 |
Receptor Binding Studies
The preclinical evaluation of benzothiazepine analogs involves a comprehensive assessment of their interactions with various receptor systems to elucidate their mechanisms of action and potential therapeutic applications. These studies are fundamental in characterizing the pharmacological profile of new chemical entities.
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a primary target for many centrally acting drugs, including the benzodiazepine (B76468) class. ethernet.edu.et These receptors are typically pentameric structures composed of different subunits (e.g., α, β, γ), and the specific subunit composition dictates the pharmacological response to various ligands. researchgate.netresearchgate.net Benzodiazepines, for instance, bind at the interface between α and γ subunits, acting as positive allosteric modulators (PAMs) that enhance the effect of GABA. ethernet.edu.etidrblab.net This modulation increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and inhibitory effects. researchgate.net
The anxiolytic and sedative properties of drugs are often linked to their activity at different GABA-A receptor α-subunit isoforms. unideb.hu For example, modulation of α2- and α3-containing receptors is primarily associated with anxiolytic effects, whereas interaction with the α1 subunit is linked to sedation. unideb.huresearchgate.net Some benzothiazepine derivatives have been reported to possess affinity for the benzodiazepine receptor. nih.gov However, based on the available scientific literature, specific binding data for a compound explicitly identified as "this compound" on GABA-A receptor α-subunit isoforms and its potential for allosteric modulation have not been detailed. Further research would be necessary to characterize its specific interactions with this receptor complex.
The translocator protein (18 kDa), formerly known as the peripheral-type benzodiazepine receptor (PBR), is a distinct entity from the central GABA-A receptor. It is primarily located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, which is a rate-limiting step in the synthesis of neurosteroids.
Scientific databases have cataloged a series of benzothiazepine analogs as ligands for the PBR. Notably, "this compound" is explicitly listed as a compound that binds to this receptor. Ligands that interact with PBR, such as the classical examples PK 11195 and Ro 5-4864, are crucial tools for studying the receptor's function. The interaction of ligands with PBR can influence mitochondrial function and cellular processes like apoptosis and proliferation. The binding of this compound to this receptor suggests its potential to modulate these mitochondrial activities, a characteristic that warrants further investigation to understand its downstream pharmacological effects.
Table 1: PBR Interaction Profile for this compound
| Compound Name | Target Receptor | Target Class | Note |
|---|
The benzothiazepine class of compounds is well-established for its role as calcium channel modulators. These agents typically exert their effects by blocking L-type voltage-gated Ca²⁺ channels, which leads to vasodilation and cardiac depressant actions. This dual activity allows them to reduce arterial pressure with a lower degree of reflex cardiac stimulation compared to other classes of calcium channel blockers like dihydropyridines.
Specific research has highlighted the cardiovascular effects of certain benzothiazepine derivatives. A compound identified as "benzothiazepine derivative 2" was found to reverse epinephrine-induced arrhythmias in preclinical models. researchgate.net This anti-arrhythmic activity is strongly indicative of an interaction with ion channels, particularly calcium channels, that govern cardiac electrophysiology. While some potent PBR ligands have also been found to possess inhibitory activity at L-type calcium channels, the precise selectivity and potency of a specific "this compound" would require direct experimental confirmation. The general profile of the benzothiazepine class, combined with specific findings for numbered derivatives, supports a high likelihood of calcium channel modulatory effects. researchgate.net
Mitochondria play a critical role in maintaining cellular calcium homeostasis by sequestering and releasing Ca²⁺ ions. The primary mechanism for Ca²⁺ extrusion from the mitochondrial matrix is the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). Inhibition of this exchanger can significantly alter mitochondrial function and cellular signaling.
The benzothiazepine compound CGP37157 is the most widely recognized inhibitor of NCLX. nih.gov It has been used extensively as a pharmacological tool to study the role of mitochondrial Ca²⁺ transport. nih.gov Studies have focused on synthesizing analogs of CGP37157 to improve selectivity and potency for the NCLX. While these studies confirm that the benzothiazepine scaffold is key for NCLX inhibition, specific data detailing the inhibitory activity of a compound identified as "this compound" on the mitochondrial sodium-calcium exchanger are not available in the reviewed literature. Therefore, its capacity to inhibit NCLX remains to be experimentally determined.
In Vivo Preclinical Studies (Animal Models)
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their pharmacological effects and therapeutic potential in a complex biological system.
The carrageenan-induced rat paw edema model is a standard and widely used preclinical assay for evaluating the acute anti-inflammatory activity of new compounds. The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.
Benzothiazepine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory effects. For instance, studies on novel 1,5-benzothiazepine derivatives have demonstrated significant anti-inflammatory activity in the rat paw edema model, with some compounds showing efficacy comparable to the standard drug diclofenac. Similarly, other psychotropic agents like diazepam have been shown to reduce paw edema volume at high doses, an effect potentially mediated by peripheral benzodiazepine receptors (PBR) on immune cells. However, specific in vivo data evaluating the anti-inflammatory effect of a compound explicitly named "this compound" in the rat paw edema model were not identified in the searched literature. Further studies would be required to confirm and quantify its potential anti-inflammatory properties in this model.
Antidiabetic Activity Assessment (e.g., glucose stimulated insulin (B600854) secretion)
Benzothiazepine analogs have been investigated for their potential as antidiabetic agents, primarily focusing on their ability to modulate insulin secretion in a glucose-dependent manner. This approach is advantageous as it aims to correct high blood sugar levels without the risk of causing hypoglycemia, a common side effect of some existing diabetes treatments. nih.gov
The mechanism of action for many of these analogs involves the inhibition of the mitochondrial sodium-calcium exchanger (mNCE). nih.gov By inhibiting this exchanger, the analogs increase the concentration of calcium ions within the mitochondria of pancreatic β-cells. This rise in mitochondrial calcium is linked to an enhanced and prolonged glucose-stimulated insulin secretion. nih.gov
Research has explored various derivatives of the benzothiazepine structure. For instance, studies on 1,4-benzothiazepine-2-one derivatives have shown significant antihyperglycemic activity in animal models of diabetes. researchgate.net The effectiveness of these compounds was found to be comparable to existing antidiabetic drugs like metformin (B114582) and another benzothiazepine, CGP37157. researchgate.net Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups at specific positions on the benzothiazepine nucleus and the attached phenyl ring can enhance the antidiabetic effect. researchgate.net
Furthermore, the development of orally active antidiabetic drugs is a key area of research. Novel tetrahydrotriazine compounds, known as "glimins" like Imeglimin, have been shown to amplify glucose-stimulated insulin secretion (GSIS). plos.org While not a direct benzothiazepine, the principles of targeting β-cell function and GSIS are shared. These compounds work through a distinct mechanism that may involve the CD38/cADPR signaling pathway, which is crucial for calcium mobilization and subsequent insulin release. plos.org
It is worth noting that some benzodiazepines, which are structurally related to benzothiazepines, have also been studied for their effects on insulin secretion, though the results have been varied. nih.gov For example, some benzodiazepine receptor agonists have been shown to inhibit glucose-induced insulin secretion in vitro. nih.gov
Table 1: Antidiabetic Activity of Benzothiazepine Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 1,4-Benzothiazepine-2-one derivatives | Mitochondrial Na+/Ca2+ exchange inhibition | Significant antihyperglycemic activity in diabetic rats, comparable to metformin. researchgate.net | researchgate.net |
| CGP37157 | Mitochondrial Na+/Ca2+ exchange inhibition | Enhances glucose-stimulated insulin secretion. nih.gov | nih.gov |
| Diltiazem (B1670644) (1,5-benzothiazepine-2-one) | Mitochondrial Na+/Ca2+ exchange inhibition | Shows mNCE inhibitory activity. nih.gov | nih.gov |
Neuroprotective Activity Studies (e.g., Ca2+ overload models)
Benzothiazepine analogs have emerged as a promising class of compounds for neuroprotection, particularly in conditions associated with neuronal calcium (Ca2+) overload. nih.govnih.gov A key mechanism underlying their neuroprotective effects is the modulation of intracellular calcium levels, which, when dysregulated, can lead to cell death and contribute to neurodegenerative diseases. nih.govnih.gov
One of the primary targets for these analogs is the mitochondrial sodium-calcium exchanger (NCLX), which plays a crucial role in extruding calcium from the mitochondria. nih.govnih.gov By blocking NCLX, certain benzothiazepine analogs can prevent the pathological rise in cytosolic calcium that occurs during excitotoxic events. nih.govnih.gov The compound CGP37157 is a well-known NCLX inhibitor and has served as a template for the development of new, more potent, and drug-like analogs. nih.govnih.govacs.org
Researchers have synthesized and evaluated numerous benzothiazepine derivatives for their neuroprotective capabilities. For instance, an isosteric analog of CGP37157, ITH12505, where a methyl group replaces a chlorine atom, has demonstrated improved neuroprotective properties. acs.org Both CGP37157 and ITH12505 have been shown to block Ca2+ channels in depolarized neuronal cells and are capable of crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system. acs.org
Further studies have focused on creating 4,1-benzothiazepine derivatives with enhanced neuroprotective activity and better pharmacokinetic profiles. nih.gov These efforts have led to the identification of new compounds that not only regulate neuronal calcium but also exhibit improved properties like brain permeability. nih.gov The therapeutic potential of these compounds extends to conditions like stroke and neurodegenerative diseases where calcium overload is a key pathological factor. nih.gov
Table 2: Neuroprotective Activity of Benzothiazepine Analogs in Ca2+ Overload Models This table is interactive. You can sort and filter the data.
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| CGP37157 | Veratridine-stressed chromaffin cells and hippocampal slices | Exhibits neuroprotective properties; blocks mitochondrial Na+/Ca2+ exchanger. acs.org | acs.org |
| ITH12505 (2'-methyl analog of CGP37157) | Veratridine-stressed chromaffin cells and hippocampal slices | Improved neuroprotective properties compared to CGP37157; blocks Ca2+ channels. acs.org | acs.org |
| 4,1-Benzothiazepine derivatives | In vitro models of neurodegeneration and stroke | Increased neuroprotective activity and improved drug-likeness. nih.gov | nih.gov |
Anticonvulsant Activity
The benzothiazepine scaffold is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Their structural similarity to benzodiazepines, a well-established class of anticonvulsant drugs, has prompted extensive research into their potential for treating epilepsy. researchgate.net
Various derivatives of 1,5-benzothiazepines have been synthesized and evaluated for their anticonvulsant properties using preclinical models such as the maximal electroshock (MES) test and chemically induced seizure models. researchgate.netresearchgate.netderpharmachemica.com For example, a series of 2,4-substituted-2,3-dihydro-1,5-benzothiazepine derivatives showed moderate anticonvulsant activity in the MES test. researchgate.net In another study, certain 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylaminomethylene)-2,3-dihydro-1,5-benzothiazepines demonstrated potent anticonvulsant activity, with one compound showing higher potency than the standard drug phenytoin (B1677684) sodium. researchgate.net
The mechanism of action for the anticonvulsant effects of some benzothiazepine analogs is thought to be related to their interaction with GABA receptors, similar to benzodiazepines. rsc.org By acting as positive allosteric modulators, they enhance the GABA-mediated opening of chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn produces sedative and hypnotic effects. rsc.org
It is important to note that not all benzothiazepine derivatives exhibit anticonvulsant activity. In fact, some synthesized derivatives have been found to be proconvulsant. derpharmachemica.com This highlights the importance of structure-activity relationship studies in identifying the specific chemical features required for anticonvulsant efficacy.
Table 3: Anticonvulsant Activity of Benzothiazepine Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| 2,4-substituted -2,3-dihydro -1,5-benzothiazepines | Maximal electroshock test | Moderate anticonvulsant activity. researchgate.net | researchgate.net |
| 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylaminomethylene)-2,3-dihydro-1,5-benzothiazepines | Maximal electroshock test | Potent anticonvulsant activity, with one compound exceeding the potency of phenytoin sodium. researchgate.net | researchgate.net |
| Indolyl-benzothiazepine derivatives | MES and PTZ models | Good anticonvulsant activity. researchgate.net | researchgate.net |
| 1,5-Benzothiazepine Schiff and Mannich bases | Isoniazid-induced convulsions | Proconvulsant activity observed. derpharmachemica.com | derpharmachemica.com |
Diuretic Activity
Benzothiazole (B30560) derivatives, a class of compounds related to benzothiazepines, have been investigated for their diuretic properties. ptfarm.pl For instance, ethoxzolamide (B1671626) is a clinically used diuretic that belongs to the benzothiazole family. ptfarm.pl The pursuit of new diuretic agents with improved efficacy and fewer side effects has led to the synthesis and screening of various heterocyclic compounds. ptfarm.pl
While direct evidence for the diuretic activity of "this compound" is not extensively documented in the provided context, the broader class of benzothiazole derivatives has shown promise. ptfarm.pl For example, a series of biphenyl (B1667301) benzothiazole-2-carboxamide derivatives were synthesized and evaluated for their in vivo diuretic activity. ptfarm.pl Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a particularly promising candidate. ptfarm.pl
It is worth noting that some antihypertensive agents within the benzothiadiazine class, which are structurally similar to benzothiazepines, have been found to lack diuretic activity. nih.gov This suggests that the diuretic and antihypertensive effects of these related compounds can be separated, allowing for the development of targeted therapies. nih.gov
Table 4: Diuretic Activity of Related Benzothiazole Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Key Findings | Reference |
|---|---|---|
| Biphenyl benzothiazole-2-carboxamide derivatives | N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed promising in vivo diuretic activity. ptfarm.pl | ptfarm.pl |
Vasodilating and Antihypertensive Activity
Benzothiazepine analogs are well-recognized for their vasodilating and antihypertensive properties. The prototypical drug in this class, diltiazem, is a 1,5-benzothiazepine that functions as a calcium channel blocker and is widely used in the treatment of cardiovascular diseases. derpharmachemica.com
Research has focused on synthesizing and evaluating new benzothiazepine derivatives with enhanced potency and duration of action. For example, various 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones with different substitutions on the fused benzene (B151609) ring have been investigated for their vasodilating and antihypertensive activities. jst.go.jp These studies have also explored their effects on platelet aggregation. jst.go.jp
The synthesis of halogen-substituted 1,5-benzothiazepine derivatives has also been a fruitful area of research, leading to compounds with notable vasodilating and hypotensive activities. acs.org Furthermore, the development of benzazepinone (B8055114) analogs of diltiazem has resulted in potent and long-acting antihypertensive agents. nih.gov These compounds competitively displace diltiazem from calcium channel receptors and exhibit a similar stereochemical preference. nih.gov
The mechanism of action for the antihypertensive effects of these compounds is primarily attributed to their ability to block calcium channels, leading to relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. rsc.orgderpharmachemica.com Some benzothiadiazine analogs have been shown to exert their antihypertensive effects through a direct action on arterioles to reduce peripheral vascular resistance, independent of any diuretic activity. nih.gov
Table 5: Vasodilating and Antihypertensive Activity of Benzothiazepine Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones | Vasodilation, antihypertensive, platelet aggregation inhibition | Identification of potent inhibitors of platelet aggregation. jst.go.jp | jst.go.jp |
| Halogen-substituted 1,5-benzothiazepines | Vasodilation, antihypertensive | Notable vasodilating and hypotensive activities. acs.org | acs.org |
| Benzazepin-2-ones (diltiazem analogs) | Calcium channel blockade | Potent and long-acting antihypertensive agents. nih.gov | nih.gov |
| 1,4-Benzothiazepine-2,5-diones | ACE inhibition | Antihypertensive activity. rsc.org | rsc.org |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activity
The biological activity of benzothiazepine (B8601423) analog 2 is highly dependent on the substituents attached to its core structure. Researchers have systematically introduced various functional groups at different positions to understand their impact on efficacy and potency.
Halogen atoms, owing to their unique electronic and steric properties, play a crucial role in modulating the biological activity of benzothiazepine analogs. The position of halogen substitution on the fused benzene (B151609) ring or on other appended phenyl rings has been a key area of investigation.
In a series of 1,5-benzothiazepine (B1259763) derivatives designed as potential antihypertensive agents, halogen substitutions on the fused benzene ring were explored to enhance the efficacy of diltiazem (B1670644). nih.gov The introduction of a chlorine atom at the 8-position resulted in a potent compound with significant cerebral vasodilating and antihypertensive activity. nih.gov Specifically, the 8-chloro derivative, known as clentiazem, emerged as the most potent compound in this series and was selected for further clinical evaluation. nih.gov
The anticancer activity of certain 1,5-benzothiazepine derivatives has also been shown to be influenced by halogenation. Studies have indicated that the presence of halogenated phenyl groups at the second position of the benzothiazepine ring is crucial for maintaining good anticancer properties. mdpi.com For instance, compounds with chloro and bromo substituents on the aromatic ring demonstrated enhanced antibacterial and antimalarial activities. rsc.org In a study of 1,5-benzothiazepine derivatives, compounds with a 3-Br-Ph or 3,4-di-Cl-Ph group at the R position showed more effective antiviral activity than the reference compound ningnanmycin. covenantuniversity.edu.ng
Furthermore, in a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives evaluated as tyrosinase inhibitors, a p-fluoro substitution on ring B resulted in a compound with significant inhibitory activity. acs.org
The following table summarizes the impact of halogen substitutions on the anticancer activity of selected 1,5-benzothiazepine derivatives against various cancer cell lines. mdpi.com
| Compound | R-group (Substitution on Phenyl Ring at position 2) | Hep G-2 (IC50 in µM) | DU-145 (IC50 in µM) |
| 2c | 4-Cl | 3.29 ± 0.15 | 22.45 ± 0.18 |
| 2f | 2,4-di-Cl | 4.38 ± 0.11 | 18.92 ± 0.14 |
| 2g | 4-Br | 5.12 ± 0.13 | 25.14 ± 0.11 |
| 2j | 4-F | 4.77 ± 0.21 | 15.42 ± 0.16 |
| Methotrexate (Standard) | - | 4.68 ± 0.17 | 21.96 ± 0.15 |
The presence and substitution patterns of phenyl and methoxy (B1213986) groups are significant determinants of the biological activity of benzothiazepine analog 2. In the context of tyrosinase inhibition, the introduction of methoxy (-OCH3) groups at the meta and para positions of the B phenyl ring of a 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine scaffold led to a 14-fold increase in inhibitory activity compared to the standard, kojic acid. acs.org Specifically, the compound with 3,4-dimethoxy substitution on the phenyl ring at position 2 demonstrated excellent tyrosinase inhibitory activity. nih.govresearchgate.net
The position of the methoxy group is critical. For instance, a compound with a single methoxy group at the para position of the phenyl ring at position 2 showed less activity compared to the one with meta and para methoxy groups. acs.org The enhanced activity is attributed to the electronegativity of the methoxy groups, which can interact favorably with the enzyme's active site. acs.org
The following table illustrates the impact of methoxy group substitutions on the tyrosinase inhibitory activity of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives. acs.orgnih.gov
| Compound | Substitution on Phenyl Ring B (at position 2) | Tyrosinase Inhibition (IC50 in µM) |
| 1 | 4-OCH3 | 20.31 |
| 2 | 3,4-di-OCH3 | 1.21 |
| Kojic Acid (Standard) | - | 16.69 |
Electron-withdrawing groups (EWGs) on the aromatic rings of benzothiazepine analogs have been shown to enhance their biological activities. rsc.org This is often attributed to the increased reactivity or altered electronic distribution of the molecule, which can lead to stronger interactions with biological targets.
For example, in the study of antibacterial and antimalarial benzothiazepine derivatives, the presence of EWGs like chloro (Cl) and bromo (Br) on the aromatic ring was associated with increased activity. rsc.org This suggests that for certain biological targets, a more electron-deficient aromatic system is favorable.
In the context of antifungal activity, the substitution pattern of fluorine atoms on a phenyl ring influenced the efficacy of 1,5-benzothiazepine derivatives. While fluorine is an EWG, its positioning determined the level of activity, with ortho- and meta-fluoro substitutions on the phenyl ring of 2-methoxycarbonyl/ethoxycarbonyl-4-phenyl-1,5-benzothiazepines showing good activity against C. neoformans. jlu.edu.cn
The incorporation of other heterocyclic rings into the benzothiazepine structure can significantly influence its pharmacological properties. For instance, the introduction of a carbazole (B46965) group has been noted to enhance the antimicrobial activity of benzothiazepine derivatives. rsc.org
In a study focused on developing new antipsychotic and anticonvulsant agents, complex heterocyclic systems were attached to the benzothiazepine core. researchgate.net Specifically, derivatives bearing 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, which were further substituted with thiazolidinone or azetidinone moieties, were synthesized and evaluated. researchgate.net These modifications led to compounds with notable antipsychotic and anticonvulsant activities, with one of the thiazolidinone-containing derivatives (compound 5l) being the most active in the series. researchgate.net This highlights the potential of creating hybrid molecules where the benzothiazepine scaffold serves as a platform for other pharmacologically active heterocycles.
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For benzothiazepine derivatives, several pharmacophore models have been proposed based on their diverse biological targets.
For benzothiazepine ligands targeting the translocator protein (TSPO), a pharmacophore model was developed which includes key features such as the centroid of the ortho-condensed benzene ring (L1), the centroid of an aryl substituent (L3), the lone pair of a sp2 or sp3 hybridized oxygen atom (H2), and the centroid of a pyrrole (B145914) ring (π1). researchgate.net
In the context of anticancer activity, a five-point pharmacophore model (AHHRR) was identified for a series of 1,5-benzothiazepine derivatives with activity against cancer cell lines. This model provides insights into the structural requirements for their anticancer effects. researchgate.net
For antifungal activity, studies on 2-ethoxycarbonyl-4-aryl-1,5-benzothiazepines revealed that the ethoxycarbonyl group at position 2 is an essential feature for their efficacy against C. neoformans. jlu.edu.cn Similarly, the methoxycarbonyl/ethoxycarbonyl group at the 2-position and the imine moiety on the seven-membered ring were found to be critical for the antifungal activity of another series of 1,5-benzothiazepines. jlu.edu.cn
Correlation between Structural Insights and Observed Activity
The biological activities of benzothiazepine analogs are a direct consequence of their structural features, which dictate their binding affinity to specific biological targets. A strong correlation exists between the structural insights gained from SAR studies and the observed pharmacological effects.
For instance, in the development of tyrosinase inhibitors, molecular docking studies corroborated the experimental findings. The most active compound, featuring 3,4-dimethoxy substitution, showed a favorable docking score and stable interactions within the active site of the tyrosinase enzyme. acs.orgnih.gov This synergy between experimental data and computational modeling reinforces the understanding of the structure-activity relationship.
Similarly, for anticancer 1,5-benzothiazepine derivatives, the observed potent cytotoxic activity of halogenated compounds was supported by docking simulations, which showed favorable binding patterns on the selected protein targets. mdpi.com Quantitative structure-activity relationship (QSAR) studies have also been employed to establish a mathematical correlation between the structural properties of benzothiazepine derivatives and their biological activities, such as α-glucosidase inhibition. nih.gov A good correlation coefficient in these studies indicates that the developed models can reliably predict the activity of new analogs based on their structural features. nih.gov
The replacement of the sulfur atom in the benzothiazepine ring with a nitrogen or oxygen atom has been shown to decrease antifungal activity, highlighting the critical role of the sulfur atom in the pharmacophore. jlu.edu.cn This underscores the importance of the core heterocyclic system in defining the biological profile of these compounds.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how benzothiazepine analogs, such as this compound, interact with their biological targets.
Molecular docking studies have been effectively used to predict the binding affinity of benzothiazepine derivatives to their target proteins. A notable example involves the investigation of 2,3-dihydro-1,5-benzothiazepine derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govacs.org In this research, a series of analogs were synthesized and evaluated, with this compound, specifically 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netnih.govthiazepine, demonstrating superior inhibitory activity. nih.govresearchgate.net
The predicted binding affinity, represented by the docking score, often correlates well with experimentally determined inhibitory concentrations (IC₅₀). For this compound, a strong correlation was observed between its potent in vitro activity and its favorable docking score against the mushroom tyrosinase protein (PDB ID: 2Y9X). nih.govacs.org The compound exhibited an excellent IC₅₀ value of 1.21 μM, significantly outperforming the standard inhibitor, kojic acid (IC₅₀ = 16.69 μM). nih.govsemanticscholar.org This was supported by a strong docking score of -7.58 kcal/mol. acs.org Molecular dynamics (MD) simulations further confirmed the stability of the protein-ligand complex, solidifying the identification of this compound as a promising tyrosinase inhibitor. nih.govresearchgate.net
| Compound | Target Protein | IC₅₀ (μM) nih.govacs.org | Docking Score (kcal/mol) acs.org |
| This compound | Tyrosinase (2Y9X) | 1.21 | -7.58 |
| Analog 3 | Tyrosinase (2Y9X) | 10.42 | -7.40 |
| Analog 13 | Tyrosinase (2Y9X) | 1.34 | -7.12 |
| Analog 6 | Tyrosinase (2Y9X) | 12.27 | -6.75 |
| Kojic Acid (Standard) | Tyrosinase (2Y9X) | 16.69 | -4.291 |
This table presents the in vitro inhibitory activity (IC₅₀) and in silico binding affinity (docking score) for selected benzothiazepine analogs against mushroom tyrosinase.
Beyond predicting affinity, docking studies provide detailed insights into the specific binding modes and interactions within the active site of a target protein. For this compound, docking simulations revealed key interactions that stabilize its complex with tyrosinase. acs.org
The model predicts that the toluene (B28343) moiety's phenyl ring on this compound engages in a strong π–π stacking interaction with the active site residue His244. acs.org Concurrently, the dimethoxy-substituted phenyl ring of the analog forms another crucial π–π interaction with His85, further anchoring the inhibitor within the binding pocket. acs.org In contrast, other analogs in the series displayed different interaction patterns. For instance, the benzothiazepine moiety of analog 13 is predicted to form π–π stacking interactions with residues Arg268 and Phe264. nih.govacs.org These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation inhibitors with improved potency and selectivity. acs.org
| Compound | Interacting Residues nih.govacs.org | Type of Interaction acs.org |
| This compound | His244, His85 | π–π stacking |
| Analog 3 | His244, Arg268 | π-interactions, π–cationic interaction |
| Analog 6 | His85, His263, Phe264 | Hydrogen bond, π–π stacking |
| Analog 13 | Arg268, Phe264 | π–π stacking |
This table summarizes the key predicted interactions between selected benzothiazepine analogs and the active site residues of the tyrosinase enzyme.
Inverse docking, also known as target-based virtual profiling, is a computational approach used to identify potential macromolecular targets for a small molecule of interest. researchgate.netnih.gov This method involves docking a single ligand against a large library of protein structures to predict its most likely biological partners. nih.gov A consensus inverse docking approach, which combines results from multiple docking programs, can improve the reliability of these predictions. researchgate.net
This strategy has been applied to benzothiazepine derivatives to explore their polypharmacology and identify novel therapeutic applications. researchgate.net In one study, consensus inverse docking (CID) was used to screen seven 1,5-benzothiazepine derivatives against the PDB-binding database. The analysis predicted potential interactions with several therapeutic targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dimethylglycine dehydrogenase (DMGDH). researchgate.net Such findings can generate new hypotheses about a compound's mechanism of action and potential for drug repurposing. researchgate.netnih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases.
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. cmu.ac.th These models are constructed by aligning a set of active compounds and extracting their common chemical features.
In research focused on developing new anticancer agents, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their activity against cancer cell lines and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.govresearchgate.net To understand the structural requirements for this activity, a pharmacophore-based modeling study was conducted. The analysis resulted in the generation of a five-point pharmacophore model, designated AHHRR. researchgate.netnih.gov This model consists of one hydrogen bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R). researchgate.net The successful development of the AHHRR model provided crucial insights into the structural features driving the anticancer effects of these benzothiazepine compounds, guiding future optimization efforts. nih.govresearchgate.net
| Pharmacophore Feature | Description |
| A | Hydrogen Bond Acceptor |
| H | Hydrophobic Group |
| H | Hydrophobic Group |
| R | Aromatic Ring |
| R | Aromatic Ring |
This table outlines the features of the five-point AHHRR pharmacophore model developed for anticancer benzothiazepine derivatives. researchgate.net
Once a validated pharmacophore model is developed or a target structure is known, it can be used as a 3D query to perform virtual screening of large compound libraries. researchgate.net This process rapidly filters databases containing millions of molecules to identify a smaller, more manageable set of potential hits that possess the desired structural features for biological activity.
Virtual screening has been successfully employed in benzothiazepine research to discover new inhibitors for various therapeutic targets. For instance, a computer-aided virtual screening based on a GABA-A/BZD site was used to select promising neuropharmacological candidates from a library of pyrazolo researchgate.netnih.govthiazepin-3-ones. scielo.br Similarly, virtual screening of heterocyclic 1,5-benzothiazepine compounds has been performed to identify potential inhibitors of MAP kinase. researchgate.net This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and biological evaluation, thereby saving considerable time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For benzothiazepine derivatives, QSAR has been instrumental in identifying key structural features that govern their therapeutic effects.
Predictive QSAR models for benzothiazepine derivatives have been developed for various biological targets. These models are essential for forecasting the activity of novel compounds, thereby guiding synthetic efforts toward more potent and selective molecules.
A notable example involves the development of QSAR models for 1,5-benzothiazepine derivatives as mitochondrial sodium-calcium exchange inhibitors, which are investigated as potential antidiabetic agents. In one study, a 3D-QSAR model was generated using a training set of 29 compounds. The resulting model demonstrated strong predictive power, which is crucial for designing new compounds with enhanced activity. nih.gov The statistical quality of a QSAR model is paramount, and various parameters are used for its validation. For a series of 1,4-dihydropyridines, a class of calcium channel blockers that also includes benzothiazepines, QSAR models were developed with high correlation coefficients, indicating a strong relationship between the descriptors and the biological activity. dergipark.org.tr
Similarly, QSAR models have been successfully applied to benzodiazepines, a class of compounds structurally related to benzothiazepines, to predict their binding affinity to the GABA-A receptor. nih.gov These models often employ a variety of molecular descriptors, including electronic, steric, and lipophilic parameters, to build a robust predictive equation. chalcogen.ro The predictive ability of these models is typically validated using both internal (cross-validation) and external (a set of compounds not used in model generation) validation methods. A QSAR model is generally considered reliable when it has a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²). nih.gov
The table below summarizes the statistical parameters of a representative QSAR model developed for a series of benzothiazepine derivatives.
| QSAR Model Parameter | Value | Reference |
| Cross-validated q² | 0.711 | nih.govderpharmachemica.com |
| Conventional r² | 0.970 | nih.govderpharmachemica.com |
| Number of Compounds (Training Set) | 29 | nih.gov |
| Number of Compounds (Test Set) | 7 | nih.gov |
Atom-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional representation of the regions around a molecule where changes in steric and electrostatic fields affect biological activity. This approach is particularly useful for visualizing the structural requirements for optimal interaction with a biological target.
In a study on benzothiazepine derivatives as mitochondrial sodium-calcium exchange inhibitors, CoMFA was employed to delineate the structural determinants of their activity. nih.gov The resulting contour maps from the CoMFA model highlighted the specific regions where bulky or electropositive/electronegative groups would enhance or diminish the biological response. Such insights are invaluable for the rational design of new, more potent analogs. nih.gov
For other related heterocyclic systems, such as 1,5-benzodiazepine derivatives, 3D-QSAR studies have also been instrumental. These studies have revealed that the presence of electronegative groups and bulky aromatic substituents at specific positions on the benzodiazepine (B76468) moiety can lead to improved potency as CNS depressants. chalcogen.ro The alignment of the molecules is a critical step in 3D-QSAR, and often the most active compound or a common substructure is used as a template to ensure the reliability of the model. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational lens to observe the behavior of a drug-target complex over time at an atomic level. These simulations are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of ligand-receptor interactions.
MD simulations are frequently used to assess the stability of the binding pose of a ligand within the active site of its target protein. For instance, in a study of 1,5-benzothiazepine chalcone (B49325) derivatives as potential Zika virus inhibitors, MD simulations were performed on the most promising compounds identified through molecular docking. unand.ac.idresearchgate.net The simulations, typically run for tens of nanoseconds, help to confirm that the key interactions, such as hydrogen bonds, observed in the static docking pose are maintained over time. unand.ac.id
Similarly, MD simulations have been applied to study the binding of 2,3-dihydro-1,5-benzothiazepine derivatives to tyrosinase, an enzyme involved in melanin production. semanticscholar.org The stability of the protein-ligand complex during the simulation, often assessed by monitoring the root mean square deviation (RMSD) of the protein backbone, provides confidence in the predicted binding mode. semanticscholar.org
Beyond validating a static binding pose, MD simulations provide insights into the flexibility of both the ligand and the receptor, and how they mutually adapt. The analysis of MD trajectories can reveal subtle conformational changes that are essential for biological activity. For example, the number of hydrogen bonds between the ligand and the receptor can be tracked throughout the simulation to understand the strength and persistence of these interactions. semanticscholar.org In the study of benzothiazepine derivatives as tyrosinase inhibitors, the number of hydrogen bonds fluctuated during the simulation, indicating a dynamic but stable interaction. semanticscholar.org
Furthermore, parameters like the radius of gyration (Rg) can be calculated from the MD trajectory to assess the compactness of the protein-ligand complex, while the root mean square fluctuation (RMSF) can highlight the flexibility of individual amino acid residues in the presence of the ligand. semanticscholar.org These dynamic insights are critical for a comprehensive understanding of the molecular recognition process.
The table below presents typical parameters analyzed in MD simulations of benzothiazepine derivatives.
| MD Simulation Parameter | Purpose | Example Finding | Reference |
| Root Mean Square Deviation (RMSD) | To assess the stability of the protein-ligand complex. | Stable RMSD values indicate a stable binding pose. | semanticscholar.org |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein upon ligand binding. | Higher RMSF values in certain loops may indicate induced fit. | semanticscholar.org |
| Radius of Gyration (Rg) | To measure the compactness of the protein-ligand system. | A stable Rg suggests the complex is not unfolding. | semanticscholar.org |
| Hydrogen Bond Analysis | To quantify the key intermolecular interactions over time. | A consistent number of hydrogen bonds indicates strong binding. | semanticscholar.org |
In Silico Pharmacokinetics Evaluation
In silico methods for predicting the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are now a standard component of the early drug discovery process. These computational tools help to identify compounds with favorable drug-like properties before committing to costly and time-consuming experimental studies.
For various series of benzothiazepine derivatives, in silico ADME predictions have been performed to evaluate their potential as drug candidates. japsonline.comcmu.ac.th These evaluations typically involve the calculation of a range of physicochemical properties and their comparison against established criteria for oral bioavailability, such as Lipinski's Rule of Five. japsonline.comcmu.ac.th
The SwissADME server is a commonly used tool for this purpose, providing predictions for properties like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). japsonline.comcmu.ac.th Studies on chalcone-based 1,5-benzothiazepines have utilized such tools to predict their druglikeness. japsonline.comcmu.ac.th For instance, a study on 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors included an evaluation of their drug-like properties, with several analogs showing compliance with Lipinski's rules. acs.org
The following table showcases a selection of in silico pharmacokinetic parameters that are typically evaluated for benzothiazepine derivatives.
| Pharmacokinetic Parameter | Importance | Typical In Silico Tool | Reference |
| Molecular Weight | Influences absorption and distribution. | SwissADME | cmu.ac.th |
| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. | SwissADME | cmu.ac.th |
| Hydrogen Bond Donors/Acceptors | Impacts solubility and binding to targets. | SwissADME | cmu.ac.th |
| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | SwissADME | cmu.ac.th |
| GI Absorption | Predicts the extent of absorption from the gastrointestinal tract. | SwissADME | japsonline.com |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity. | SwissADME | japsonline.com |
Conclusion
Benzothiazepine (B8601423) analog 2, 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govnih.govthiazepine, stands out as a highly potent tyrosinase inhibitor with significant potential for further investigation in medicinal chemistry. Its synthesis from readily available starting materials, coupled with its impressive in vitro activity and well-characterized mechanism of action, makes it a compelling lead compound. The detailed structure-activity relationship and molecular modeling studies provide a rational basis for its potent inhibitory effects and offer a roadmap for the design of future analogs with potentially enhanced properties. While in vivo studies are yet to be conducted, the existing data strongly supports the continued exploration of Benzothiazepine analog 2 and the broader benzothiazepine scaffold in the quest for novel therapeutic agents.
Future Directions and Research Perspectives in the Development of Benzothiazepine Analogs
The benzothiazepine (B8601423) scaffold continues to be a "privileged structure" in medicinal chemistry, serving as a foundation for drugs with a wide array of pharmacological activities. rsc.orgresearchgate.net While initial success was prominently in cardiovascular medicine, ongoing research is unlocking the vast potential of its analogs in numerous other therapeutic fields. researchgate.netnih.gov The future of research in this area is focused on refining the molecular design, exploring new applications, and leveraging cutting-edge technologies to develop next-generation therapeutics with superior efficacy and selectivity.
Q & A
Q. What are the established synthetic routes for Benzothiazepine analog 2, and how can reaction conditions be optimized for yield and purity?
Benzothiazepine analogs are typically synthesized via cyclization of precursors like 2-aminothiophenol and α-haloketones under basic conditions . For analog 2, introducing substituents (e.g., benzylsulfanyl or chlorine groups) requires sequential functionalization. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents. For example, sodium hydride or potassium carbonate can enhance nucleophilic substitution efficiency for benzylsulfanyl group incorporation . Purity is validated using HPLC or NMR, with yields ranging from 40–75% depending on substituent complexity .
Q. Which in vitro assays are most suitable for preliminary screening of this compound’s biological activity?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant potential : DPPH or ABTS radical scavenging assays .
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., A549 lung carcinoma) .
- Enzyme inhibition : Dengue NS2B/NS3 protease inhibition via fluorescence-based assays . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are critical for validating activity .
Q. How can analytical methods (e.g., HPLC, NMR) be validated for characterizing this compound?
- HPLC : Use a C18 column with acetonitrile/water mobile phase (gradient elution). Validate linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2%) using reference standards .
- NMR : Assign peaks via 2D experiments (COSY, HSQC) to confirm regiochemistry, especially for sulfur and nitrogen positions in the thiazepine ring .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for Benzothiazepine analogs?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation .
- Formulation optimization : Use of liposomal encapsulation or PEGylation to enhance solubility .
- Target engagement validation : CRISPR/Cas9 knockout models to confirm mechanism-specific effects (e.g., mitochondrial calcium modulation for neuroprotection) . Example: CGP37157, a benzothiazepine, showed neuroprotection in vitro but required mitochondrial uncoupling to extend lifespan in C. elegans .
Q. How can structure-activity relationship (SAR) studies guide the design of Benzothiazepine analogs with enhanced selectivity?
SAR analysis involves systematic substitution at key positions:
- Position 4 : Benzylsulfanyl groups improve membrane permeability but may reduce solubility .
- Position 7 : Chlorine atoms enhance steric bulk, increasing protease inhibition (e.g., Dengue NS2B/NS3 IC₅₀ = 12 µM) .
- Position 2 : Amino or methyl groups modulate electron density, affecting antioxidant capacity (e.g., DPPH scavenging EC₅₀ = 35 µM) . Computational docking (e.g., AutoDock Vina) identifies binding poses, while MD simulations (>100 ns) assess stability in target pockets .
Q. What experimental models are appropriate for studying this compound’s mitochondrial mechanisms in neurodegeneration?
- In vitro : SH-SY5Y neuronal cells treated with rotenone (mitochondrial complex I inhibitor) to mimic Parkinson’s pathology. Measure ROS (DCFH-DA probe) and ΔΨm (JC-1 dye) .
- In vivo : Transgenic C. elegans (e.g., UA44 strain with α-synuclein aggregation) to assess lifespan extension and motility .
- Ex vivo : Isolated brain mitochondria to quantify calcium retention capacity (CRC) and mPTP opening thresholds .
Q. How do computational methods (e.g., DFT, QSAR) predict the physicochemical properties of this compound?
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to optimize geometry and calculate HOMO/LUMO energies (predict redox activity) .
- QSAR models : Use molecular descriptors (logP, polar surface area) from ChemAxon to correlate with bioavailability (%F) .
- ADMET prediction : SwissADME or pkCSM to estimate toxicity (e.g., hERG inhibition risk) .
Data Presentation
Table 1 : Representative Biological Activities of Benzothiazepine Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
